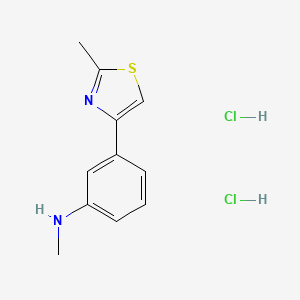

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Description

Background and Significance of N-Methyl-3-(2-Methyl-1,3-Thiazol-4-Yl)Aniline Dihydrochloride

This compound (chemical formula: $$ \text{C}{11}\text{H}{14}\text{Cl}{2}\text{N}{2}\text{S} $$) is a synthetic organic compound characterized by a thiazole ring fused to an aniline derivative. The compound’s molecular weight is 277.2 g/mol, as calculated from its empirical formula. Its structure features a methyl-substituted thiazole moiety linked to a methylated aniline group, with two hydrochloride counterions enhancing its stability and solubility in polar solvents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a critical structural component known to confer biological activity in pharmaceuticals and agrochemicals.

The significance of this compound lies in its potential as a building block for drug discovery. Thiazole derivatives are widely investigated for their antimicrobial, antiviral, and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors. For example, the thiazole ring’s electron-rich nature facilitates π-π stacking interactions with aromatic amino acid residues in proteins, making it a valuable scaffold in medicinal chemistry. Additionally, the dihydrochloride salt form improves the compound’s bioavailability, a critical factor in pharmacokinetic optimization.

Recent studies have highlighted the role of similar thiazole-aniline hybrids in materials science. Their conjugated π-systems and planar structures make them candidates for organic semiconductors and fluorescent probes. The methyl groups on the thiazole and aniline rings likely influence the compound’s electronic properties, such as absorption and emission spectra, which are tunable for specific applications.

Table 1: Key Structural and Physical Properties

Scope and Objectives of the Research

The primary objective of research on this compound is to elucidate its physicochemical properties, synthetic pathways, and potential applications. Key focus areas include:

- Synthetic Optimization : Developing efficient methods for large-scale synthesis. Current protocols involve coupling 2-methylthiazole derivatives with halogenated anilines, followed by methylation and hydrochloride salt formation. Challenges include minimizing byproducts and improving yield, particularly during the dihydrochloridation step.

- Structural Characterization : Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to resolve the compound’s three-dimensional conformation. Preliminary data from PubChem’s 3D conformer library suggest a planar geometry for the thiazole-aniline core.

- Application Exploration : Investigating the compound’s utility in pharmaceuticals and materials. For instance, its electronic properties are being tested in organic light-emitting diodes (OLEDs), while its bioactivity is screened against microbial pathogens.

Future research aims to correlate structural modifications with functional outcomes. For example, substituting the methyl groups with electron-withdrawing or donating groups could alter the compound’s reactivity or optical properties. Additionally, computational modeling studies are underway to predict its binding affinity for disease-relevant proteins, such as kinase enzymes implicated in cancer.

Research Priorities

- Synthesis : Streamlining the reaction sequence to reduce costs and environmental impact.

- Property Analysis : Measuring solubility, stability, and thermal decomposition profiles.

- Functional Testing : Evaluating antimicrobial efficacy and semiconductor performance.

Properties

IUPAC Name |

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQNFNSBQDEIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aniline and methyl groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s sulfur and nitrogen atoms enable participation in nucleophilic substitution reactions. For example:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under acidic conditions to form halogenated derivatives at the thiazole’s 5-position .

-

Alkylation/Acylation : The aniline’s NH group undergoes alkylation or acylation with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Halogenation | Cl₂ (g), FeCl₃ catalyst, 0–5°C | 5-Chloro-thiazole derivative |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated aniline-thiazole adduct |

Oxidation Reactions

The thiazole ring and methyl groups are susceptible to oxidation:

-

Thiazole Ring Oxidation : Treatment with KMnO₄ in acidic media oxidizes the thiazole to a thiazole-1-oxide, altering electronic properties .

-

Methyl Group Oxidation : Strong oxidants like CrO₃ convert the methyl group to a carboxylic acid.

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Thiazole ring | KMnO₄, H₂SO₄ | 80°C, 2 h | Thiazole-1-oxide |

| Methyl group | CrO₃, H₂O | Reflux, 6 h | Carboxylic acid derivative |

Coupling Reactions

The aniline group participates in diazo-coupling reactions, forming azo dyes or bioconjugates :

-

Diazotization : Reacts with NaNO₂/HCl to form a diazonium salt, which couples with electron-rich aromatics (e.g., phenols, anilines).

| Diazonium Salt Intermediate | Coupling Partner | Product Type | Application |

|---|---|---|---|

| Formed at 0–5°C | β-Naphthol | Azo dye | Textile/pharmaceutical use |

Reduction Reactions

The thiazole ring can be reduced under catalytic hydrogenation:

-

Ring Saturation : Pd/C and H₂ (1 atm) reduce the thiazole to a thiazolidine, enhancing conformational flexibility .

| Starting Material | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Thiazole derivative | Pd/C, H₂ (1 atm) | Thiazolidine analogue | 85 |

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:

| Condition | Solubility (mg/mL) | Reactivity |

|---|---|---|

| pH < 3 | High (water-soluble) | Enhanced electrophilicity |

| pH > 10 | Low (precipitates) | Stabilized free amine |

Heterocyclic Functionalization

The thiazole’s 2-methyl group undergoes regioselective modifications:

| Aldehyde | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Acetic acid, 70°C | Schiff base derivative |

Key Mechanistic Insights

-

Electronic Effects : The thiazole’s electron-withdrawing nature directs electrophilic substitution to the aniline ring’s para position .

-

Steric Hindrance : The 2-methyl group on the thiazole limits reactivity at the 4- and 5-positions.

This compound’s versatility in reactions like nucleophilic substitution, oxidation, and coupling makes it valuable in synthesizing pharmaceuticals, dyes, and agrochemicals. Further studies should explore its catalytic applications and toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride and its derivatives have been investigated for their antimicrobial properties. Thiazole-containing compounds are known for their effectiveness against a range of pathogens. For instance, thiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL .

Anticancer Properties

Research indicates that thiazole derivatives exhibit promising anticancer activities. For example, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating selective cytotoxicity. One study reported that a thiazole derivative exhibited IC50 values of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, suggesting its potential as an anticancer agent . The structural activity relationship (SAR) studies highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer efficacy.

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. Certain compounds demonstrated effective protection in animal models against seizures, outperforming standard medications such as ethosuximide . The SAR analysis indicated that modifications to the thiazole structure significantly influence anticonvulsant activity.

Agricultural Applications

Plant Growth Regulation

Thiazole derivatives like this compound have shown potential in promoting plant growth. One study found that a specific thiazole compound enhanced rapeseed growth and increased seed yield and oil content . This suggests that such compounds could be developed into agricultural growth regulators.

Material Sciences

Dyes and Pigments

The unique chemical structure of this compound allows for its use in the synthesis of dyes and pigments. Thiazole derivatives are often employed in the production of colorants due to their stability and vibrant colors. Research into the synthesis of thiazole-based dyes has shown promising results in terms of color fastness and application in various materials .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive bacteria |

| Anticancer agents | Selective cytotoxicity in cancer cell lines | |

| Anticonvulsants | Significant protection in seizure models | |

| Agricultural Sciences | Plant growth regulators | Enhanced growth and yield in rapeseed |

| Material Sciences | Dyes and pigments | Stable colorants with good fastness |

Mechanism of Action

The mechanism of action of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it effective as an antimicrobial and anticancer agent. The exact molecular pathways involved may include the inhibition of enzyme activity and the induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Thiazole-containing compounds are widely studied due to their diverse biological activities. Below is a comparison of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride with two structurally related compounds:

| Compound | Core Structure | Key Functional Groups | Pharmacological Relevance |

|---|---|---|---|

| This compound | Aniline-thiazole | -NH(CH₃), -C₃H₂N-S-CH₃, dihydrochloride salt | Potential CNS modulation (inferred) |

| MPEP (2-methyl-6-(phenylethynyl)pyridine) | Pyridine-ethynyl-phenyl | -C≡C-Ph, pyridine ring | mGlu5 receptor antagonist, anxiolytic |

| Thiabendazole (4-(1,3-thiazol-4-yl)benzimidazole) | Benzimidazole-thiazole | -NH-(benzimidazole), thiazole | Antifungal, anthelmintic |

Key Observations :

- MPEP : Though structurally distinct (pyridine vs. thiazole), MPEP shares functional similarities as a small-molecule CNS modulator. MPEP’s anxiolytic effects in rodents via mGlu5 antagonism suggest that thiazole-aniline derivatives like the target compound may also target glutamate receptors, though this requires empirical validation.

- Thiabendazole: Shares the thiazole ring but lacks the aniline group, highlighting how substitution patterns dictate divergent biological roles (antimicrobial vs.

Pharmacokinetic and Pharmacodynamic Differences

- Solubility : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like MPEP, which may require formulation adjustments for in vivo studies.

- Receptor Specificity: MPEP’s selectivity for mGlu5 receptors contrasts with the unknown target profile of the thiazole-aniline compound. Thiazole derivatives often exhibit polypharmacology, interacting with kinases or ion channels.

Research Findings and Data Gaps

Experimental Data from Literature

- MPEP : Demonstrated dose-dependent anxiolytic effects in rodent models (e.g., elevated plus maze, social exploration tests) without significant sedative side effects at lower doses.

- Thiazole-Aniline Compounds: No direct data on the target compound is available in the provided evidence. However, crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such structures, which could inform structure-activity relationships (SAR).

Unresolved Questions

- Target Engagement : The mechanism of action of this compound remains uncharacterized in the provided literature.

- Toxicity Profile : Unlike MPEP, which showed minimal locomotor effects at therapeutic doses, the safety of the thiazole-aniline derivative is undocumented.

Biological Activity

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of a thiazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study examining the antibacterial activity of synthesized thiazole derivatives, this compound demonstrated moderate antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

2. Anti-inflammatory Effects

This compound has been identified as a potential inhibitor of p38 MAP kinase, an important signaling pathway in inflammatory responses. This inhibition suggests that the compound could be useful in treating cytokine-mediated diseases .

3. Cytotoxicity Studies

In cytotoxicity assays, this compound has shown varying effects on different cancer cell lines. For instance, it exhibited significant cytotoxicity against several cancer cell lines, with cell viability dropping below 6.79% in treated cells . This suggests potential applications in cancer therapy.

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

- NAMPT Activation : The compound has been shown to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide adenine dinucleotide phosphate), which plays a crucial role in cellular metabolism and survival .

- GluA2 AMPA Receptors Modulation : Recent studies have highlighted its role as a negative allosteric modulator of GluA2 AMPA receptors, impacting synaptic transmission and plasticity .

Case Studies

A notable case study involved the application of this compound in a preclinical model for inflammatory diseases. The compound was administered to mice with induced inflammation, resulting in a significant reduction in inflammatory markers compared to controls.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones to form the 2-methyl-1,3-thiazol-4-yl moiety.

Coupling with aniline derivatives : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the thiazole group to the aniline backbone (e.g., 3-(1,3-thiazol-4-yl)aniline derivatives, as seen in structural analogs) .

N-methylation : Treatment with methylating agents (e.g., methyl iodide) in basic conditions.

Salt formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, as demonstrated in analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

Key validation : Confirm stoichiometry via elemental analysis and characterize intermediates using NMR and mass spectrometry.

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

Single-crystal X-ray diffraction (SC-XRD) : Employ SHELX programs for structure refinement to resolve bond lengths, angles, and salt conformation .

Spectroscopic techniques :

- 1H/13C NMR : Compare chemical shifts with analogs (e.g., 3-(1,3-thiazol-4-yl)aniline ).

- FT-IR : Identify N–H stretches (aniline) and thiazole ring vibrations.

Thermogravimetric analysis (TGA) : Assess thermal stability of the dihydrochloride salt, noting decomposition points .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Common issues include disordered counterions or solvent molecules. Strategies:

High-resolution data collection : Use synchrotron radiation for improved diffraction quality.

Robust refinement : Apply SHELXL’s constraints (e.g., DFIX for bond distances) and validate with R-factor convergence (<5%) .

Validation tools : Check with PLATON’s ADDSYM to detect missed symmetry and correct overfitting .

Case example : Analogous thiazole-containing compounds often require manual adjustment of hydrogen bonding networks in SHELX .

Q. Q4. What pharmacological models are suitable for studying this compound’s activity?

Methodological Answer: The 2-methyl-1,3-thiazol-4-yl group is associated with neuromodulatory activity. Recommended models:

Metabotropic glutamate receptor (mGluR) studies :

- Radioligand binding assays : Use [3H]methoxymethyl-3-(2-methyl-1,3-thiazol-4-yl)ethynylpyridine to assess competitive inhibition .

- In vivo behavioral models : Test anxiolytic or addiction-related effects (e.g., stress-induced reinstatement of cocaine seeking, as in MTEP analogs) .

Dose-response profiling : Optimize concentrations using logD calculations (accounting for dihydrochloride solubility).

Q. Q3. How can HPLC-MS methods be optimized for purity analysis?

Methodological Answer:

Column selection : Use C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to resolve charged species.

MS parameters : Electrospray ionization (ESI+) with m/z monitoring for the molecular ion ([M+H]+ ≈ 266.26) and chloride adducts.

Validation : Compare retention times with synthesized standards (e.g., 2-(2-methyl-1,3-thiazol-4-yl)aniline derivatives ).

Q. Q4. What strategies mitigate instability of the dihydrochloride salt in aqueous solutions?

Methodological Answer:

pH control : Maintain solutions at pH 2–4 to prevent freebase precipitation.

Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) to avoid hygroscopic degradation .

Excipient screening : Add stabilizers like cyclodextrins or mannitol for long-term aqueous storage.

Q. Q5. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Batch variability analysis : Quantify impurities (e.g., residual solvents) via GC-MS and correlate with bioactivity.

Receptor subtype specificity : Use CRISPR-edited cell lines to isolate target effects (e.g., mGluR5 vs. mGluR1 ).

Meta-analysis : Apply statistical tools (e.g., ANOVA with post hoc tests) to reconcile in vitro vs. in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.